Technical Guide: 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester (CAS 174076-61-0)
Technical Guide: 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester (CAS 174076-61-0)
[1][2]
Executive Summary
2-(Boc-amino)-4-bromobutyric acid ethyl ester (CAS 174076-61-0) is a specialized non-natural amino acid derivative serving as a critical electrophilic synthon in organic synthesis.[1][2] It is primarily utilized for the construction of 1-aminocyclopropane-1-carboxylic acid (ACPC) derivatives—a structural motif found in various antiviral (HCV NS3 protease inhibitors) and anticancer therapeutics.
This guide details the compound's chemical profile, validated synthesis routes, critical quality attributes, and its application in cyclization and nucleophilic substitution reactions.
Chemical Profile & Properties[3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 174076-61-0 |
| IUPAC Name | Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-bromobutanoate |
| Molecular Formula | C₁₁H₂₀BrNO₄ |
| Molecular Weight | 310.19 g/mol |
| Physical State | Colorless to pale yellow viscous oil (tends to solidify upon prolonged cooling) |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |
| Stereochemistry | Available as (S)-enantiomer (derived from L-Homoserine), (R)-enantiomer, or Racemate. |
| Stability | Moisture sensitive; prone to spontaneous cyclization under basic conditions. Store at -20°C. |
Structural Analysis
The molecule features three distinct functional zones:
-
N-Boc Group: Provides orthogonal amine protection, stable to base but labile to acid (TFA/HCl).
-
Ethyl Ester: Protects the carboxyl terminus, modulating solubility and preventing premature zwitterion formation.
-
Gamma-Bromide: A primary alkyl halide acting as a potent leaving group for intramolecular cyclization or intermolecular substitution.
Synthesis & Production Methodologies
The synthesis of CAS 174076-61-0 generally follows a "Protection-Activation" strategy starting from Homoserine .
Method A: The Appel Reaction Route (Preferred for Chiral Integrity)
This method avoids strong acids, preserving the Boc group and stereocenter.
Precursor: (S)-N-Boc-Homoserine Ethyl Ester (CAS 147325-09-5).[3]
Reaction Logic:
The primary alcohol of the homoserine side chain is converted to a bromide using Carbon Tetrabromide (
Step-by-Step Protocol:
-
Setup: Charge a dry round-bottom flask with (S)-N-Boc-Homoserine Ethyl Ester (1.0 eq) and
(1.2 eq) in anhydrous Dichloromethane (DCM) under Nitrogen. Cool to 0°C.[4] -
Addition: Dissolve
(1.2 eq) in DCM and add dropwise to the reaction mixture over 30 minutes. Maintain temperature < 5°C to prevent side reactions. -
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting alcohol.
-
Workup: Quench with saturated
. Extract with DCM.[5] Wash organic layer with brine, dry over , and concentrate.[6] -
Purification: The byproduct triphenylphosphine oxide (
) is difficult to remove. Triturate the residue with cold diethyl ether (Ph3PO precipitates) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Ring Opening of 2-Aminobutyrolactone (Industrial Route)
Precursor: N-Boc-2-aminobutyrolactone. Reagent: HBr in Ethanol (anhydrous). Note: This method requires careful control. While HBr opens the lactone to form the ethyl ester and gamma-bromide, prolonged exposure or high temperatures will cleave the Boc group.
Figure 1: Preferred synthetic pathway via Appel Reaction.
Key Application: Synthesis of ACPC Derivatives
The primary utility of CAS 174076-61-0 is its conversion into 1-Aminocyclopropane-1-carboxylic acid (ACPC) derivatives via intramolecular alkylation. This cyclopropane motif is a conformational constraint used in drug design to freeze peptide backbones.
Mechanism
Treatment with a strong base generates the enolate at the alpha-carbon. This nucleophilic carbon attacks the gamma-carbon, displacing the bromide (Intramolecular
Experimental Protocol for Cyclization
Reagents: Lithium Hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu). Solvent: THF (anhydrous).
-
Dissolution: Dissolve 2-(Boc-amino)-4-bromobutyric acid ethyl ester (10 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LiHMDS (1.0 M in THF, 22 mL, 2.2 eq) dropwise over 20 minutes.
-
Note: Two equivalents are often used: one to deprotonate the amide (N-H) and one for the alpha-proton. However, for cyclization, KOtBu (1.1 eq) at 0°C is often sufficient if the N-H is not acidic enough to interfere competitively.
-
-
Cyclization: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated
solution. -
Isolation: Extract with Ethyl Acetate. The product, N-Boc-1-aminocyclopropanecarboxylic acid ethyl ester , is obtained after drying and concentration.
Figure 2: Mechanism of base-mediated cyclization to ACPC.
Quality Control & Analytic Standards
To ensure the integrity of CAS 174076-61-0 for research or GMP usage, the following parameters must be verified:
-
H-NMR (CDCl3, 300/400 MHz):
-
1.25 (t, 3H, Ester
) -
1.45 (s, 9H, Boc
-Bu) -
2.10-2.40 (m, 2H,
- ) -
3.45 (t, 2H,
- ) -
4.20 (q, 2H, Ester
) -
4.40 (m, 1H,
-CH) - 5.10 (br d, 1H, NH)
-
1.25 (t, 3H, Ester
-
Purity (HPLC): >97% (Reverse phase C18, Acetonitrile/Water gradient).
-
Chiral Purity: If using the (S)-enantiomer, verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column).
-
Impurity Profile: Check for residual
(if Method A used) or lactone (if spontaneous cyclization occurred).
Handling and Safety
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is prone to hydrolysis and slow spontaneous cyclization if left at room temperature in the presence of moisture or trace base.
-
Hazards:
-
Skin/Eye Irritant: The alkyl bromide moiety makes it a potential alkylating agent. Wear nitrile gloves and safety goggles.
-
Lachrymator: Gamma-bromo esters can be mild lachrymators; handle in a fume hood.
-
References
-
Chemical Identity & Structure
-
Synthesis Precursor ((S)-N-Boc-Homoserine ethyl ester)
- Source: Cayman Chemical Product D
- Reference: "(S)
-
Cyclization Methodology (General ACPC Synthesis)
-
Appel Reaction on N-Protected Amino Alcohols
Sources
- 1. 175844-11-8|(R)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate|BLD Pharm [bldpharm.com]
- 2. 174076-61-0 | MFCD18252757 | 2-(Boc-amino)-4-bromobutyric acid ethyl ester [aaronchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
